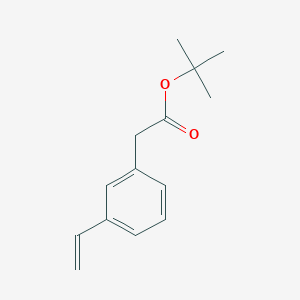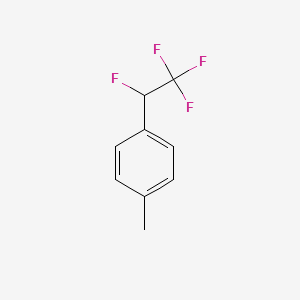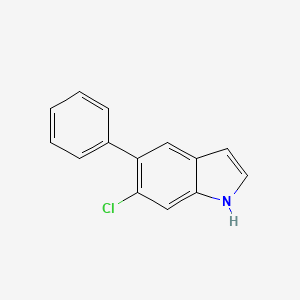
6-chloro-5-phenyl-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-5-phenyl-1H-indole is a heterocyclic aromatic compound that belongs to the indole family Indoles are significant due to their presence in many natural products and pharmaceuticals
準備方法
Synthetic Routes and Reaction Conditions
Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst. For 6-chloro-5-phenyl-1H-indole, the starting materials would be 6-chloro-2-phenylhydrazine and an appropriate ketone.
Palladium-Catalyzed Cross-Coupling: This method uses palladium catalysts to couple 6-chloroindole with phenylboronic acid under mild conditions, typically in the presence of a base like potassium carbonate and a solvent such as toluene.
Industrial Production Methods
Industrial production often scales up these synthetic routes using continuous flow reactors to ensure consistent quality and yield. The choice of method depends on factors like cost, availability of starting materials, and desired purity.
化学反応の分析
Types of Reactions
Substitution Reactions: The chlorine atom at the 6th position can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The indole ring can undergo oxidation to form indole-2,3-diones or reduction to form indolines.
Electrophilic Aromatic Substitution: The phenyl group can participate in further electrophilic aromatic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products
Substitution: 6-azido-5-phenyl-1H-indole or 6-thio-5-phenyl-1H-indole.
Oxidation: Indole-2,3-dione derivatives.
Reduction: Indoline derivatives.
科学的研究の応用
Chemistry
6-Chloro-5-phenyl-1H-indole is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology
Indole derivatives, including this compound, are studied for their biological activities, such as antimicrobial, antiviral, and anticancer properties .
Medicine
This compound is explored for its potential in drug development, particularly in targeting specific enzymes or receptors involved in diseases .
Industry
In the industrial sector, it is used in the synthesis of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism by which 6-chloro-5-phenyl-1H-indole exerts its effects depends on its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved can vary based on the specific application and target.
類似化合物との比較
Similar Compounds
5-Phenyl-1H-indole: Lacks the chlorine atom, which may affect its reactivity and biological activity.
6-Chloro-1H-indole: Lacks the phenyl group, which may influence its chemical properties and applications.
5-Chloro-1H-indole: Chlorine is at a different position, potentially altering its reactivity and biological effects.
Uniqueness
6-Chloro-5-phenyl-1H-indole is unique due to the combined presence of both the chlorine atom and the phenyl group, which can enhance its chemical reactivity and broaden its range of applications in various fields.
特性
分子式 |
C14H10ClN |
|---|---|
分子量 |
227.69 g/mol |
IUPAC名 |
6-chloro-5-phenyl-1H-indole |
InChI |
InChI=1S/C14H10ClN/c15-13-9-14-11(6-7-16-14)8-12(13)10-4-2-1-3-5-10/h1-9,16H |
InChIキー |
ZXACCQYRMSVBJK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C(C=C3C(=C2)C=CN3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


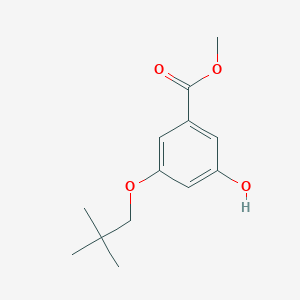
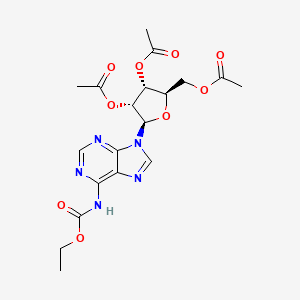
![4-Hydroxybenzoyl-coenzyme A; (Acyl-CoA); [M+H]+](/img/structure/B12079119.png)



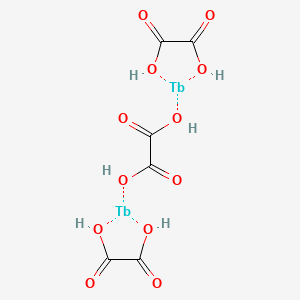

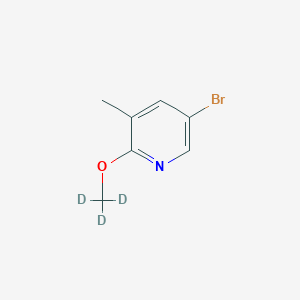
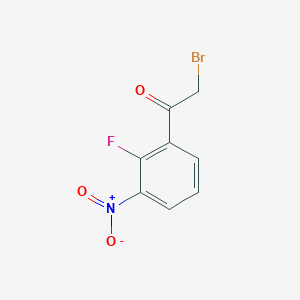
![Propanoic acid, 3-[(1,1,2,2,3,3,4,4-octafluoropentyl)oxy]-, methyl ester](/img/structure/B12079175.png)
